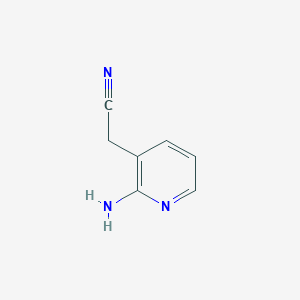

2-(2-Aminopyridin-3-yl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopyridin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-3-6-2-1-5-10-7(6)9/h1-2,5H,3H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEYECKLJNDKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305271 | |

| Record name | 2-Amino-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23612-61-5 | |

| Record name | 2-Amino-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23612-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(2-aminopyridin-3-yl)acetonitrile, a key intermediate in the development of various biologically active molecules.[1] While direct, detailed experimental protocols for this specific molecule are not extensively reported in the literature, this document outlines established methods for the synthesis of the closely related and structurally important 2-amino-3-cyanopyridine scaffold. Furthermore, a plausible synthetic route to the target molecule, this compound, is proposed based on established chemical transformations.

Introduction to 2-Amino-3-cyanopyridine Derivatives

2-Amino-3-cyanopyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. They serve as versatile precursors for the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which exhibit a wide range of pharmacological activities.[2][3] The 2-aminopyridine moiety is a common feature in many bioactive molecules, and the presence of the adjacent cyano group provides a reactive handle for further chemical modifications.[2]

Established Synthesis Routes for the 2-Amino-3-cyanopyridine Core

The one-pot, multi-component reaction is a widely adopted and efficient strategy for the synthesis of polysubstituted 2-amino-3-cyanopyridines. These reactions offer several advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity from readily available starting materials. A common approach involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt, often under microwave irradiation to accelerate the reaction and improve yields.[3]

One-Pot Synthesis via Microwave-Assisted Condensation

This method provides a rapid and environmentally friendly route to 2-amino-3-cyanopyridines.[3] The reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.

Caption: One-pot synthesis of 2-amino-3-cyanopyridines.

Table 1: Quantitative Data for Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridine Derivatives

| Entry | Aldehyde | Ketone | Product | Yield (%) | Reaction Time (min) |

|---|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine | 85 | 8 |

| 2 | 4-Methoxybenzaldehyde | Acetophenone | 2-Amino-4-(4-methoxyphenyl)-6-phenyl-3-cyanopyridine | 88 | 7 |

| 3 | Benzaldehyde | 4-Methylacetophenone | 2-Amino-4-phenyl-6-(p-tolyl)-3-cyanopyridine | 82 | 9 |

| 4 | 4-Nitrobenzaldehyde | Acetophenone | 2-Amino-4-(4-nitrophenyl)-6-phenyl-3-cyanopyridine | 79 | 8 |

Note: Data is representative of typical yields and reaction times reported in the literature for similar transformations.[3]

Experimental Protocol for Microwave-Assisted Synthesis

Materials:

-

Aromatic aldehyde (2 mmol)

-

Methyl ketone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

Ethanol (for washing)

-

Microwave reactor

Procedure: [3]

-

In a 25 mL flask suitable for microwave synthesis, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Place the flask in the microwave reactor and irradiate the mixture for 7-9 minutes at a suitable power level.

-

After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

-

Wash the solid reaction mixture with a small amount of ethanol (2 mL).

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Proposed Synthesis Route for this compound

Caption: Proposed synthesis of this compound.

Step 1: Bromination of 2-Amino-3-methylpyridine

The first step involves the free-radical bromination of the methyl group at the 3-position of 2-amino-3-methylpyridine using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Theoretical Experimental Protocol:

Materials:

-

2-Amino-3-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 2-amino-3-methylpyridine in anhydrous carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

-

Reflux the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 2-amino-3-(bromomethyl)pyridine can be purified by column chromatography on silica gel.

Step 2: Cyanation of 2-Amino-3-(bromomethyl)pyridine

The final step is the nucleophilic substitution of the bromide with a cyanide ion to form the target acetonitrile derivative.

Theoretical Experimental Protocol:

Materials:

-

2-Amino-3-(bromomethyl)pyridine

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Dissolve 2-amino-3-(bromomethyl)pyridine in anhydrous DMSO.

-

Add sodium cyanide to the solution and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Table 2: Proposed Synthesis Route Summary and Theoretical Quantitative Data

| Step | Reaction | Key Reagents | Solvent | Theoretical Yield (%) |

|---|---|---|---|---|

| 1 | Bromination | NBS, AIBN | CCl4 | 60-80 |

| 2 | Cyanation | NaCN | DMSO | 70-90 |

Disclaimer: The experimental protocols and quantitative data for the proposed synthesis of this compound are theoretical and based on standard organic transformations. These should be adapted and optimized under appropriate laboratory conditions.

Conclusion

This technical guide has provided an overview of the synthesis of 2-amino-3-cyanopyridine derivatives, a class of compounds with significant importance in medicinal chemistry. While a specific, detailed experimental protocol for this compound is not prominently available, a logical and feasible synthetic route has been proposed. The established methods for the synthesis of the 2-amino-3-cyanopyridine core, along with the proposed pathway for the target molecule, offer valuable guidance for researchers and scientists in the field of drug development and organic synthesis. Further experimental validation and optimization of the proposed route are encouraged to establish a reliable method for the preparation of this compound.

References

2-(2-Aminopyridin-3-yl)acetonitrile chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound is a heterocyclic compound incorporating a pyridine ring substituted with an amino group and an acetonitrile moiety. Its unique structure makes it a valuable building block for the synthesis of more complex, biologically active molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 23612-61-5 | [1] |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Not specified in available literature | - |

| Melting Point | Not specified in available literature | [1] |

| Boiling Point | Not specified in available literature | [1] |

| Solubility | Not specified in available literature | - |

| Storage | Room temperature | [1] |

Molecular Structure

The structure of this compound features a pyridine ring with an amino group at the C2 position and an acetonitrile group at the C3 position. This arrangement of functional groups offers multiple sites for chemical modification, rendering it a versatile intermediate in organic synthesis.

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The ring is electron-deficient and the nitrogen atom can act as a hydrogen bond acceptor.

-

Amino Group (-NH₂): Attached to the C2 position of the pyridine ring, it is a primary amine that can act as a nucleophile or a base.

-

Acetonitrile Group (-CH₂CN): The methylene group is activated by the adjacent nitrile group, and the nitrile itself can undergo various chemical transformations.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Researchers working with this compound would typically characterize it using standard analytical techniques. Below are the expected spectral features based on its structure.

Expected Spectroscopic Characteristics:

-

¹H NMR: Signals corresponding to the protons on the pyridine ring, the methylene protons of the acetonitrile group, and the protons of the amino group. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: Resonances for the five distinct carbon atoms of the pyridine ring, the methylene carbon, and the nitrile carbon.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2250 cm⁻¹), and C=C/C=N stretching of the pyridine ring.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (133.15 g/mol ).

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the literature, a plausible synthetic route can be derived from general methods for the synthesis of substituted aminopyridines. One such approach involves a multi-component reaction.[2]

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of a suitable enaminone with malononitrile in the presence of a base. This type of reaction is known to produce substituted 2-aminopyridine derivatives.[2]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar reported syntheses of 2-aminopyridine derivatives.[2]

Materials:

-

Appropriate enaminone precursor

-

Malononitrile

-

Basic catalyst (e.g., piperidine or sodium ethoxide)

-

Solvent (e.g., ethanol or dimethylformamide)

Procedure:

-

Dissolve the enaminone precursor and malononitrile in the chosen solvent in a reaction flask.

-

Add a catalytic amount of the base to the mixture.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Disclaimer: This is a generalized, hypothetical protocol and would require optimization for specific substrates and conditions.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules in different areas of chemical research.

-

Pharmaceutical Research: It is a building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.[1] The presence of multiple functional groups allows for the generation of diverse chemical libraries for high-throughput screening.

-

Agrochemical Research: This compound is also utilized in the development of new pesticides and herbicides.[1]

Caption: Applications of this compound.

Safety and Handling

Specific safety and handling information for this compound should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While detailed experimental data on its physicochemical properties are not extensively documented in publicly available literature, its structural features suggest a rich chemistry that can be exploited for the creation of diverse molecular architectures. Further research into this compound is warranted to fully elucidate its properties and expand its utility in organic synthesis.

References

The Enigmatic Intermediate: A Technical Overview of 2-(2-Aminopyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminopyridin-3-yl)acetonitrile has been identified as a key building block in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and general applications. However, a detailed historical account of its discovery and specific, publicly available experimental protocols for its synthesis remain elusive despite extensive searches of academic and patent literature. This document summarizes the existing knowledge and highlights the information gaps that present opportunities for future research and publication.

Introduction

This compound, with the CAS number 23612-61-5, is a substituted aminopyridine derivative that holds potential as a versatile intermediate in organic synthesis. Its structure, featuring a reactive nitrile group and a nucleophilic amino group on a pyridine scaffold, makes it a valuable precursor for the construction of various fused heterocyclic systems. These resulting structures are of significant interest in the discovery of novel therapeutic agents and agrochemicals. This guide aims to consolidate the known information about this compound for the scientific community.

Physicochemical Properties

While detailed experimental data is scarce, the basic physicochemical properties of this compound can be derived from its structure and information from chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23612-61-5 | [1] |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Storage Condition | Room temperature | [1] |

Synthesis and Discovery

The history of the discovery of this compound is not well-documented in publicly accessible literature. Similarly, a specific, detailed experimental protocol for its synthesis has not been found. However, based on general principles of organic chemistry and known reactions for the synthesis of similar aminopyridine derivatives, a plausible synthetic route can be conceptualized.

A potential synthetic pathway could involve the cyanation of a suitable 3-halo-2-aminopyridine precursor, such as 2-amino-3-bromopyridine. This transformation is typically achieved using a cyanide source, such as copper(I) cyanide or zinc cyanide, often in the presence of a palladium or nickel catalyst.

Below is a generalized workflow representing a possible synthetic approach.

References

An In-depth Technical Guide to 2-(Aminopyridin-3-yl)acetonitrile Derivatives in Research

Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties and applications of aminopyridine acetonitrile scaffolds. A significant challenge in compiling this document was the limited publicly available data for the specific isomer 2-(2-Aminopyridin-3-yl)acetonitrile (CAS 23612-61-5). Therefore, this guide focuses on its well-characterized structural isomer, 2-Amino-2-(pyridin-3-yl)acetonitrile (CAS 131988-63-1) , as a representative model. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and established role as a key pharmaceutical intermediate. Furthermore, it explores the broader therapeutic potential of the aminopyridine framework, particularly as kinase inhibitors in signaling pathways relevant to oncology and inflammatory diseases.

Physicochemical and Spectroscopic Data

The aminopyridine acetonitrile core is a foundational structure in medicinal chemistry. While specific experimental data such as melting and boiling points for this compound are not widely reported, data for its isomer 2-Amino-2-(pyridin-3-yl)acetonitrile and its salts are available and summarized below. This data is critical for handling, characterization, and downstream applications.

Table 1: Physicochemical Properties

| Property | This compound (CAS 23612-61-5) | 2-Amino-2-(pyridin-3-yl)acetonitrile (Free Base) (CAS 131988-63-1) | 2-Amino-2-(pyridin-3-yl)acetonitrile HCl Salt (CAS 116033-55-7) | 2-Amino-2-(pyridin-3-yl)acetonitrile Dihydrochloride Salt |

| Molecular Formula | C₇H₇N₃[1] | C₇H₇N₃[2][3] | C₇H₈ClN₃[4] | C₇H₈N₄·2HCl |

| Molecular Weight | 133.15 g/mol [1] | 133.15 g/mol [2][3][5] | 169.61 g/mol [4] | 207.06 g/mol [6] |

| Topological Polar Surface Area (TPSA) | Not Reported | 62.7 Ų[7] | 62.7 Ų[4] | Not Reported |

| Solubility | Not Reported | Poor aqueous solubility | Enhanced solubility in polar solvents[6] | Significantly improved aqueous solubility[6] |

| Storage Condition | Room temperature[1] | Not Reported | Not Reported | Desiccated storage recommended (hygroscopic)[6] |

Table 2: Spectroscopic Data for 2-Amino-2-(pyridin-3-yl)acetonitrile Derivatives

| Data Type | Values and Interpretation | Source |

| ¹H NMR (CDCl₃) | δ 8.80 (d, J = 2.3 Hz, 1H; H2′), 8.64 (dd, J=4.8, 1.6 Hz, 1H; H6'), 7.95 (dt, J=7.9, 2.0 Hz, 1H; H4'), 7.40 (dd, J=7.9, 4.8 Hz, 1H; H5'), 4.85 (s, 1H; α-CH), 2.1 (br s, 2H; NH₂) | [5] |

| IR (KBr) | C≡N Stretch: 2240 cm⁻¹ (strong), N-H Stretch: 3300–3500 cm⁻¹ (broad) | [6] |

Synthesis and Chemical Reactivity

The synthesis of aminopyridine acetonitriles is a critical step for their use as building blocks in drug discovery. The most documented method for preparing 2-Amino-2-(pyridin-3-yl)acetonitrile is a modified Strecker reaction.

Synthesis Workflow

The Strecker synthesis is a three-component reaction involving an aldehyde (3-pyridinecarboxaldehyde), an ammonia source (ammonium chloride), and a cyanide source (trimethylsilyl cyanide). This one-pot reaction provides a direct and efficient route to the desired α-aminonitrile.

Caption: Strecker synthesis workflow for 2-Amino-2-(pyridin-3-yl)acetonitrile.

Experimental Protocol: Modified Strecker Synthesis

This protocol is based on established methodologies for the synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile.[5]

Materials:

-

3-Pyridinecarboxaldehyde

-

Trimethylsilyl cyanide (TMSCN)

-

Ammonium chloride (NH₄Cl)

-

Ammonia solution (e.g., 7N in Methanol)

-

Organic solvent (e.g., Methanol)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add ammonium chloride followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) at room temperature.

-

Ammonia Treatment: After the initial reaction, add a solution of ammonia in methanol to the mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Amino-2-(pyridin-3-yl)acetonitrile.

Applications in Drug Discovery and Research

While this compound itself is primarily a building block, the broader aminopyridine scaffold is of significant interest in drug development.[1] These structures are key components in molecules targeting a range of diseases from neurodegenerative disorders to cancer.

Intermediate for Muscarinic Agonists

2-Amino-2-(pyridin-3-yl)acetonitrile is a known intermediate in the synthesis of FP-TZTP.[2][8] FP-TZTP is a selective agonist for the M2 muscarinic acetylcholine receptor, which is being investigated for its potential in non-invasive Positron Emission Tomography (PET) studies related to Alzheimer's disease.[2][8]

Scaffold for Kinase Inhibitors

The aminopyridine moiety is a privileged structure in the design of kinase inhibitors.[9] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.[9][10] The Janus kinase (JAK) family, in particular, is a validated target for conditions like rheumatoid arthritis and myelofibrosis.[10][11] The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors.

Caption: The JAK-STAT signaling pathway and the inhibitory action of a kinase inhibitor.

Derivatives of aminopyridine structures can be designed to bind to the ATP-binding site of JAKs, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade that drives inflammation and cell proliferation.[10][12]

Biological Assays and Experimental Protocols

As this compound is an intermediate, it is not typically subjected to biological assays itself. However, the final compounds derived from it would undergo extensive biological evaluation. Below is a generalized workflow and protocol for screening a novel compound, hypothetically derived from this scaffold, for kinase inhibitory activity.

Kinase Inhibitor Screening Workflow

The process begins with a high-throughput screen to identify initial hits, followed by dose-response studies to determine potency (IC₅₀), and finally, selectivity profiling against a panel of other kinases to ensure target specificity.

Caption: General workflow for screening and identifying a lead kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method for measuring the ability of a compound to inhibit a specific kinase.

Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., JAK2).

Materials:

-

Recombinant human kinase (e.g., JAK2)

-

Peptide substrate specific for the kinase

-

Test compound dissolved in DMSO

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no kinase).

-

Kinase Reaction: Add the kinase and its specific peptide substrate, diluted in assay buffer, to all wells.

-

Initiation: Start the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and detect the amount of product (ADP) formed by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete remaining ATP and then convert ADP to a luminescent signal.

-

Data Analysis: Measure the luminescence signal using a plate reader. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound and its isomers are valuable heterocyclic building blocks in pharmaceutical research. While detailed public information on the 2-amino-3-yl isomer is scarce, its structural analog, 2-Amino-2-(pyridin-3-yl)acetonitrile, is well-documented as a crucial intermediate for synthesizing M2 muscarinic agonists. More broadly, the aminopyridine scaffold is a proven platform for developing potent and selective kinase inhibitors, particularly targeting the JAK-STAT pathway. The synthesis routes, characterization data, and potential applications detailed in this guide provide a solid foundation for researchers working with this important class of compounds.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-Amino-2-(pyridin-3-yl)acetonitrile CAS#: 131988-63-1 [amp.chemicalbook.com]

- 3. 131988-63-1 CAS MSDS (2-Amino-2-(pyridin-3-yl)acetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Amino-2-(pyridin-3-yl)acetonitrile hydrochloride | C7H8ClN3 | CID 70090178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-2-(pyridin-3-yl)acetonitrile | 131988-63-1 | Benchchem [benchchem.com]

- 6. 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride (2413867-73-7) for sale [vulcanchem.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-Amino-2-(pyridin-3-yl)acetonitrile | 131988-63-1 [amp.chemicalbook.com]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. EP3183247B1 - Aminopyrimidinyl compounds as jak inhibitors - Google Patents [patents.google.com]

2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Overview of Physical Properties for Researchers

For Immediate Release

This technical guide provides a focused overview of the known physical properties of the heterocyclic compound 2-(2-Aminopyridin-3-yl)acetonitrile, with a particular emphasis on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential applications of this molecule.

Core Physical Properties

Table 1: Summary of Physical and Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 23612-61-5 | MySkinRecipes[1] |

| Molecular Formula | C₇H₇N₃ | MySkinRecipes[1] |

| Molecular Weight | 133.15 g/mol | MySkinRecipes[1] |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

Experimental Protocols for Physical Property Determination

In the absence of reported data, the following standard experimental protocols are provided as a guide for determining the melting point and solubility of this compound in a laboratory setting.

Melting Point Determination

A standard method for determining the melting point of a solid organic compound involves the use of a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Solubility Determination

The solubility of a compound can be determined using a variety of methods. A common approach is the isothermal shake-flask method.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile) should be selected for the determination.

-

Saturation: An excess amount of this compound is added to a known volume of each solvent in a sealed flask.

-

Equilibration: The flasks are agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis: After equilibration, the saturated solutions are filtered to remove any undissolved solid. The concentration of the dissolved compound in a known volume of the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.

-

Data Reporting: The solubility is typically reported in units of grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at a specific temperature.

Logical Workflow for Synthesis

While specific signaling pathways involving this compound are not documented, a logical workflow for its synthesis can be proposed based on established organic chemistry principles. A plausible synthetic route would be the cyanation of a suitable precursor. The following diagram illustrates a hypothetical workflow for the synthesis of this compound.

Caption: A logical workflow for the synthesis of this compound.

Significance in Drug Discovery

The 2-aminopyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Molecules containing this moiety are investigated for a wide range of therapeutic applications. While the specific biological activity of this compound is not yet characterized in the literature, its structural features suggest it could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic value. The nitrile group, for instance, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications.

This document serves as a foundational guide for researchers interested in this compound. The lack of available physical property data highlights an opportunity for further experimental investigation to fully characterize this compound and explore its potential in drug discovery and development.

References

The Dual Reactivity of Aminopyridine and Acetonitrile Moieties: An In-depth Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, a comprehensive understanding of the reactivity of key chemical moieties is paramount for the rational design and synthesis of novel therapeutics. This technical guide delves into the core reactivity profiles of two such moieties: aminopyridine and acetonitrile. Both play significant roles in medicinal chemistry, acting as versatile building blocks and reagents. This document provides a detailed examination of their characteristic reactions, supported by quantitative data, explicit experimental protocols, and visual diagrams to facilitate a deeper understanding of their chemical behavior.

The Aminopyridine Moiety: A Privileged Scaffold in Medicinal Chemistry

The aminopyridine scaffold is a cornerstone in drug discovery, present in a wide array of approved pharmaceuticals. Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. The reactivity of the aminopyridine moiety is characterized by the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring.

Reactivity Landscape

The amino group enhances the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. However, the ring nitrogen's electron-withdrawing nature still directs reactivity. Nucleophilic substitution reactions are also a key feature of aminopyridine chemistry, particularly at the positions ortho and para to the ring nitrogen.

A common and efficient method for the synthesis of functionalized 2-aminopyridines is through multicomponent reactions. For instance, the one-pot synthesis of 2-amino-3-cyanopyridines from enaminones, malononitrile, and primary amines proceeds with high efficiency under solvent-free conditions.[1]

Quantitative Reactivity Data

The following table summarizes reaction yields for the synthesis of various aminopyridine derivatives, providing a comparative overview of different synthetic approaches.

| Product | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| 2-Amino-3-cyanopyridine derivatives | Aromatic aldehyde, methyl ketone, malononitrile, ammonium acetate | Microwave irradiation, solvent-free | 72-86 | [2] |

| 2-Amino-3-cyanopyridine derivatives | Enaminone, malononitrile, benzylamine | 80 °C, 3 h, solvent-free | High | [1] |

| 4-Aminopyridine | 4-Nitropyridine-N-oxide, Iron, aqueous mineral acids | Reduction | 85-90 | [3] |

| Aminopyridine derivatives | 2-Bromopyridine, Aqueous ammonia | Copper(I) catalyst, 100 °C, 16 h | 57-94 | [4] |

| 2-Amino-3-(alkynyl)pyridines | 2-Amino-3-bromopyridines, terminal alkynes | Pd(CF3COO)2, PPh3, CuI, DMF | 72-96 | [5][6] |

Experimental Protocols

This protocol describes a solvent-free synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation.

Materials:

-

Aromatic aldehyde (2 mmol)

-

Methyl ketone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

25 mL dry flask

-

Microwave oven

-

Ethanol (95%) for recrystallization

Procedure:

-

A mixture of the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate is placed in a dry 25 mL flask.

-

The flask is connected to a refluxing apparatus and placed in a microwave oven.

-

The reaction mixture is irradiated for 7-9 minutes.

-

After completion of the reaction, the mixture is washed with a small amount of ethanol (2 mL).

-

The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.[2]

This procedure details the synthesis of 4-aminopyridine from 4-nitropyridine-N-oxide.

Materials:

-

4-Nitropyridine-N-oxide

-

Iron powder

-

25-30% Sulphuric acid

-

Sodium carbonate

-

Ethyl acetate

-

Rotary evaporator

Procedure:

-

4-Nitropyridine-N-oxide is reduced with iron powder in the presence of 25-30% aqueous sulphuric acid.

-

Upon completion of the reduction, the reaction mixture is neutralized with sodium carbonate.

-

The mixture is filtered to remove iron salts.

-

The filtrate is then subjected to one of the following isolation methods:

-

Method A (Extraction): The filtrate is extracted with ethyl acetate. The organic layers are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield 4-aminopyridine.

-

Method B (Concentration and Extraction): The filtrate is concentrated on a rotary evaporator. The residue is then extracted with ethanol. After evaporation of the ethanol, the resulting solid is re-extracted with hot benzene. Upon cooling, 4-aminopyridine crystallizes.[3]

-

Visualizing Aminopyridine Synthesis

The Acetonitrile Moiety: A Versatile C2 Building Block

Acetonitrile (CH₃CN) is widely recognized as a polar aprotic solvent in organic synthesis. However, its reactivity extends far beyond its role as a solvent. The acetonitrile moiety can act as a versatile two-carbon building block, a nitrogen source, and a precursor to various functional groups, making it a valuable tool in drug development.

Modes of Reactivity

The reactivity of acetonitrile is centered around its methyl and nitrile groups. The methyl protons are weakly acidic, allowing for deprotonation to form a nucleophilic cyanomethyl anion. The nitrile group itself can undergo nucleophilic addition and cycloaddition reactions. Furthermore, both the C-H and C-C bonds of acetonitrile can be activated under certain conditions.

A classic example of acetonitrile's reactivity is the Ritter reaction , where it reacts with a carbocation source (often generated from an alcohol or alkene in the presence of a strong acid) to form an N-alkyl amide.[7] This reaction provides a direct route to amides, which are prevalent in pharmaceutical compounds.

Quantitative Data on Acetonitrile Reactions

The following table presents yields for reactions where acetonitrile serves as a key reactant.

| Product | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| N-Alkyl amide | Alcohol, Acetonitrile | H₂SO₄, 0 °C to rt | 48 | [7] |

| β-Acetamido sulfides | Alkenes, Nitriles, Thiols | Molecular iodine, DMSO | Good | [8] |

| 1,3-Oxazoles | Alkynes, Acetonitrile | Electrochemical synthesis | - | [9] |

| tert-Alkylamines | Tertiary alcohols, Chloroacetonitrile | Ritter reaction followed by cleavage with thiourea | High | [10] |

Experimental Protocols

This protocol outlines the synthesis of an N-alkyl amide from an alcohol and acetonitrile using a strong acid catalyst.

Materials:

-

Alcohol (1.0 eq)

-

Acetonitrile (can be used as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (2.0 eq)

-

Ice bath

-

Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

-

Dichloromethane (DCM) for extraction

Procedure:

-

A solution of the alcohol in acetonitrile is cooled to 0 °C in an ice bath.

-

Concentrated sulfuric acid is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

-

The reaction is quenched by carefully adding saturated aqueous sodium carbonate solution at 0 °C.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the N-alkyl amide.[7]

Acetonitrile is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. For example, it can participate in cyclization reactions to form pyridines, imidazoles, and other important heterocyclic systems.[9] The specific experimental conditions for these transformations are highly dependent on the target heterocycle and the chosen synthetic strategy.

Visualizing Acetonitrile's Dual Role

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Ritter Reaction | NROChemistry [nrochemistry.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 2-(2-Aminopyridin-3-yl)acetonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminopyridin-3-yl)acetonitrile is a key heterocyclic building block in organic synthesis, prized for its utility in the construction of a variety of complex molecules. Its unique arrangement of a pyridine ring, a primary amine, and a reactive nitrile group makes it a valuable precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its role in the development of novel therapeutic agents. The compound serves as a crucial intermediate in the synthesis of biologically active molecules targeting a range of diseases, including cancer and infectious diseases.[1] It also has applications in agrochemical research for the development of new pesticides and herbicides.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 23612-61-5 | [1] |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are oils or solids. | |

| Storage | Room temperature | [1] |

Synthesis of this compound

The general workflow for the synthesis of aminonitriles via the Strecker reaction is depicted below.

References

Methodological & Application

Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminopyridin-3-yl)acetonitrile and its derivatives, particularly 2-amino-3-cyanopyridines, are versatile scaffolds of significant interest in medicinal chemistry and drug discovery.[1] These compounds serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including potent enzyme inhibitors and receptor modulators.[2][3] Their structural features allow for diverse chemical modifications, making them valuable building blocks for creating compound libraries for high-throughput screening.[2][3] This scaffold is particularly prominent in the development of kinase inhibitors for oncology and inflammatory diseases.

Key Applications in Drug Discovery

Derivatives of this compound have demonstrated significant therapeutic potential across various domains:

-

Kinase Inhibition: The 2-aminopyridine core is a well-established pharmacophore for targeting the ATP-binding site of various kinases. Derivatives have shown potent inhibitory activity against Janus kinase (JAK), Cyclin-Dependent Kinase (CDK), Histone Deacetylase (HDAC), Monopolar Spindle 1 (MPS1), Aurora kinases, and the Met kinase superfamily.[1][4][5][6][7]

-

Anticancer Activity: By targeting key kinases involved in cell proliferation and survival, these compounds have shown promise as anticancer agents.[8][9] For instance, they have been investigated as dual inhibitors of VEGFR-2/HER-2 and as PIM-1 kinase inhibitors.[8][9]

-

Antimicrobial Agents: Certain 2-amino-3-cyanopyridine derivatives have been evaluated for their antibacterial and antifungal properties.[10]

-

Carbonic Anhydrase Inhibition: This class of compounds has also been explored for its inhibitory effects on human carbonic anhydrase isoenzymes I and II.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various kinase inhibitors derived from the 2-aminopyridine scaffold.

Table 1: JAK2 Inhibitory Activity of 2-Aminopyridine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Selectivity | Reference |

| 21b | JAK2 | 9 | 276-fold vs JAK1, 184-fold vs JAK3 | [4] |

| 16m-(R) | JAK2 | 3 | 85-fold vs JAK1, 76-fold vs JAK3 | [1] |

| 12k | JAK2 | 6 | Selective over JAK1 and JAK3 | [4] |

| 12l | JAK2 | 3 | Selective over JAK1 and JAK3 | [4] |

Table 2: Multi-Kinase Inhibitory Activity of 2-Aminopyridine Derivatives

| Compound ID | Target Kinases | IC50 (nM) | Reference |

| 8e | CDK9 / HDAC1 | 88.4 / 168.9 | [6] |

| 9e | FLT3 / HDAC1 / HDAC3 | 30.4 / 52.4 / 14.7 | [6] |

| BMS-777607 | Met Kinase Superfamily | Potent and Selective | [7] |

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a general method for the synthesis of 2-amino-3-cyanopyridine derivatives, which can be adapted for the synthesis of this compound and its analogs. The procedure is based on a multi-component reaction under microwave irradiation, which offers advantages of short reaction times and high yields.[11]

Materials:

-

Aromatic or heterocyclic aldehyde (2 mmol)

-

Methyl ketone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

Ethanol (95%)

-

25 mL flask suitable for microwave synthesis

-

Microwave reactor

-

Reflux condenser

Procedure:

-

To a dry 25 mL flask, add the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Place the flask in a microwave oven and connect it to a reflux condenser.

-

Irradiate the reaction mixture for 7-9 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a small amount of ethanol (2 mL).

-

The crude product can be purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.[11]

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidines from 2-Amino-3-cyanopyridines

This protocol outlines the cyclization of 2-amino-3-cyanopyridines to form the medicinally important pyrido[2,3-d]pyrimidine scaffold.[12]

Materials:

-

2-Amino-3-cyano-4,6-disubstituted pyridine (0.01 mol)

-

Formamide, Urea, or Thiourea (0.02 mol)

-

Oil bath

-

Stirring apparatus

-

DMF (Dimethylformamide)

-

Ethanol

Procedure:

-

For 4-aminopyrido[2,3-d]pyrimidines: A mixture of the 2-amino-3-cyanopyridine derivative (0.01 mol) and formamide (0.02 mol) is heated in an oil bath.

-

For 4-amino-pyrido[2,3-d]pyrimidin-2(1H)-ones/thiones: A mixture of the 2-amino-3-cyanopyridine derivative (0.01 mol) and urea or thiourea (0.02 mol) is heated in an oil bath at 120-135°C for 2 hours with constant stirring.[12]

-

The temperature is then gradually raised to 180°C for 2 hours, and finally to 220°C for another 2 hours.[12]

-

After cooling, the solid mass is filtered, washed with water, saturated sodium bicarbonate solution, and finally with cold ethanol.

-

The crude product is recrystallized from a DMF:ethanol mixture (1:2) to yield the pure pyrido[2,3-d]pyrimidine derivative.[12]

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general workflow for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Synthesized inhibitor compounds

-

Target kinase

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

-

Microplate reader

Procedure:

-

Prepare a dilution series of the inhibitor compounds in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, substrate, and inhibitor compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature for a defined period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Caption: Inhibition of the JAK-STAT signaling pathway by a 2-aminopyridine derivative.

Experimental Workflow

Caption: Workflow for the synthesis and evaluation of 2-aminopyridine derivatives.

References

- 1. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis routes of 2-Amino-2-(pyridin-3-yl)acetonitrile [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]

Application of 2-(2-Aminopyridin-3-yl)acetonitrile in Agrochemical Research

Application Note AN-2025-11-AGRO

Introduction

2-(2-Aminopyridin-3-yl)acetonitrile is a versatile heterocyclic building block with significant potential in agrochemical research and development. Its unique chemical structure, featuring a pyridine ring, an amino group, and a nitrile group, allows for a wide range of chemical modifications, making it a valuable scaffold for the synthesis of novel pesticides, including fungicides, herbicides, and insecticides.[1][2][3] While extensive research has been conducted on the broader class of pyridine derivatives in agriculture, this note focuses on the potential and demonstrated applications of this compound and its analogs as starting materials for the discovery of new crop protection agents.

The pyridine moiety is a well-established pharmacophore in numerous commercial agrochemicals due to its ability to interact with various biological targets in pests and weeds.[2][3] The presence of the amino and nitrile groups on the pyridine ring of this compound provides reactive sites for the construction of more complex molecules with diverse biological activities. Researchers can leverage these functional groups to generate libraries of derivatives for high-throughput screening, aiming to identify lead compounds with potent and selective agrochemical properties.

Potential as a Fungicide Precursor

Derivatives of 2-aminopyridine have shown promise in the development of novel fungicides. The core structure can be elaborated to interact with essential fungal enzymes or disrupt key cellular processes. While specific fungicidal data for direct derivatives of this compound are not extensively published, related pyridine-containing compounds have demonstrated significant antifungal activity. For instance, certain pyrimidine derivatives synthesized from pyridine precursors have shown high efficacy against common plant pathogens.

Table 1: Representative Fungicidal Activity of Pyridine Derivatives against Plant Pathogens

| Compound ID | Pathogen | Efficacy (%) at 50 µg/mL | Reference Compound | Efficacy (%) at 50 µg/mL |

| PDS-1 | Botrytis cinerea | 85 | Carbendazim | 90 |

| PDS-2 | Fusarium graminearum | 78 | Tebuconazole | 85 |

| PDS-3 | Rhizoctonia solani | 82 | Thifluzamide | 88 |

Note: Data presented is representative of pyridine derivatives and not directly of this compound derivatives, serving as an indication of potential activity.

Potential as an Insecticide Precursor

The pyridine scaffold is a key component of several major classes of insecticides, including the neonicotinoids. The nitrogen atom in the pyridine ring can mimic the binding of acetylcholine at nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The functional groups of this compound can be used to synthesize novel compounds that target insect nAChRs or other vital physiological sites.

Research on various pyridine derivatives has demonstrated their insecticidal potential against a range of agricultural pests.

Table 2: Insecticidal Activity of Representative Pyridine Derivatives against Common Agricultural Pests

| Compound ID | Pest Species | LC50 (mg/L) | Reference Compound | LC50 (mg/L) |

| PDI-A | Aphis craccivora (Cowpea aphid) | 0.080 | Acetamiprid | 0.045 |

| PDI-B | Mythimna separata (Oriental armyworm) | 25 | Chlorantraniliprole | 5 |

| PDI-C | Plutella xylostella (Diamondback moth) | 50 | Emamectin benzoate | 2 |

Note: This data is illustrative of the potential of pyridine-based insecticides and is not specific to derivatives of this compound.[4][5][6]

Experimental Protocols

Protocol 1: General Synthesis of N-substituted this compound Derivatives

This protocol describes a general method for the derivatization of the amino group of this compound.

Materials:

-

This compound

-

Acyl chloride or sulfonyl chloride of interest

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Protocol 2: In Vitro Antifungal Screening Assay

This protocol outlines a method for the preliminary screening of newly synthesized derivatives for antifungal activity.

Materials:

-

Synthesized pyridine derivatives

-

Potato Dextrose Agar (PDA) medium

-

Cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum)

-

Sterile petri dishes

-

Dimethyl sulfoxide (DMSO)

-

Micropipettes

-

Incubator

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the medium to approximately 50-60 °C and add the synthesized compounds (dissolved in a minimal amount of DMSO) to achieve the desired final concentration (e.g., 50 µg/mL).

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

In the center of each plate, place a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus.

-

Plates with PDA and DMSO without any compound serve as a negative control, and plates with a commercial fungicide serve as a positive control.

-

Incubate the plates at 25 °C for 3-7 days, or until the mycelium in the control plate reaches the edge of the dish.

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

Visualizations

Caption: General workflow for the development of agrochemicals from this compound.

Caption: Logical flow of a typical screening cascade for identifying lead agrochemical compounds.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-aminopyridin-3-yl)acetonitrile as a versatile intermediate in pharmaceutical synthesis, with a focus on its application in the development of kinase inhibitors for oncology.

Introduction

This compound, also known as o-aminonicotinonitrile, is a key building block in the synthesis of various heterocyclic compounds.[1] Its unique structure, featuring an amino group and a nitrile group on a pyridine ring, makes it an ideal precursor for the construction of fused pyrimidine ring systems. Notably, it serves as a crucial intermediate in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds recognized for their significant biological activities, including the inhibition of protein kinases.[2][3] These compounds are of high interest in drug discovery, particularly for developing targeted cancer therapies.[2][4]

Application in the Synthesis of PIM-1 Kinase Inhibitors

A primary application of this compound is in the synthesis of potent PIM-1 kinase inhibitors. The PIM kinase family (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that are frequently overexpressed in various human cancers and are associated with tumor progression and drug resistance. By inhibiting PIM-1, it is possible to suppress cell proliferation and induce apoptosis in cancer cells, making it a promising target for anticancer drugs.[2]

The synthesis of pyrido[2,3-d]pyrimidine-based PIM-1 inhibitors from this compound typically involves a cyclization reaction to form the fused pyrimidine ring.[2][4]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize pyrido[2,3-d]pyrimidine derivatives.

Protocol 1: Synthesis of 5-(4-Chlorophenyl)-8-cyclohexyl-4,7-dioxo-2-phenyl-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

This protocol is adapted from a similar synthesis of pyrido[2,3-d]pyrimidine derivatives.[2]

Step 1: Acylation of this compound

-

To a solution of this compound (1 eq.) in a suitable solvent such as pyridine or dichloromethane, add benzoyl chloride (1.1 eq.) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylated intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the acylated intermediate (1 eq.) in a high-boiling point solvent such as formamide.[2]

-

Heat the reaction mixture to reflux for 4-8 hours.[2]

-

Monitor the formation of the pyrido[2,3-d]pyrimidine product by TLC.

-

Cool the reaction mixture to room temperature and pour it into crushed ice.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product. A yield of approximately 65% can be expected based on similar syntheses.[2]

Quantitative Data for Synthesized Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes the biological activity of representative pyrido[2,3-d]pyrimidine derivatives synthesized from precursors similar to this compound, demonstrating their potent PIM-1 kinase inhibition and cytotoxic effects.

| Compound ID | Target | IC₅₀ (nM) | Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |

| 4 | PIM-1 Kinase | 11.4 | MCF-7 | 0.57 | [2][4] |

| HepG2 | 1.13 | [2] | |||

| 10 | PIM-1 Kinase | 17.2 | - | - | [2][4] |

| 11 | - | - | MCF-7 | 1.31 | [2] |

| HepG2 | 0.99 | [2] |

Signaling Pathway and Experimental Workflow

PIM-1 Kinase Signaling Pathway

PIM-1 kinase plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets. The pathway is often upregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis.

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the starting intermediate to the biological evaluation of the synthesized compounds.

Caption: Synthesis and Evaluation Workflow.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its application in the synthesis of pyrido[2,3-d]pyrimidines provides a direct route to potent PIM-1 kinase inhibitors, which are promising candidates for the development of novel anticancer therapies. The protocols and data presented here offer a foundation for researchers and drug development professionals to explore the potential of this intermediate in their own research and development programs.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Scale-up Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The information is intended for use in industrial settings, focusing on scalable, efficient, and robust synthetic routes.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring with both an amino and a cyanomethyl substituent, allows for diverse chemical modifications, making it an important intermediate for the synthesis of biologically active molecules targeting therapeutic areas such as oncology and infectious diseases.[1] Furthermore, its applications extend to agrochemical research for the development of novel pesticides and herbicides.[1]

This document outlines two plausible synthetic routes for the industrial-scale production of this compound, starting from readily available precursors: 2-amino-3-methylpyridine and 2-amino-3-pyridinecarboxaldehyde. Detailed experimental protocols, quantitative data, and process flow diagrams are provided to facilitate the transition from laboratory-scale synthesis to large-scale manufacturing.

Synthetic Routes and Key Considerations

Two primary synthetic pathways are proposed for the industrial synthesis of this compound. The selection of the optimal route will depend on factors such as raw material availability, cost, equipment, and safety considerations.

Route A: From 2-Amino-3-methylpyridine

This route involves a two-step process: side-chain halogenation of 2-amino-3-methylpyridine followed by cyanation of the resulting 3-(halomethyl)-2-aminopyridine.

Route B: From 2-Amino-3-pyridinecarboxaldehyde

This pathway proceeds through the formation of an oxime from 2-amino-3-pyridinecarboxaldehyde, followed by dehydration to yield the target nitrile.

Data Presentation

The following tables summarize the key quantitative data associated with the proposed synthetic routes.

Table 1: Reaction Parameters for Route A - Step 1: Side-Chain Bromination of 2-Amino-3-methylpyridine

| Parameter | Value |

| Starting Material | 2-Amino-3-methylpyridine |

| Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Benzoyl Peroxide (BPO) |

| Solvent | Carbon Tetrachloride (CCl4) |

| Temperature | 75-80 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Molar Ratio (Substrate:NBS:BPO) | 1 : 1.1 : 0.05 |

| Work-up | Filtration and solvent evaporation |

| Expected Yield | 70-80% |

| Purity (crude) | >90% |

Table 2: Reaction Parameters for Route A - Step 2: Cyanation of 3-(Bromomethyl)-2-aminopyridine

| Parameter | Value |

| Starting Material | 3-(Bromomethyl)-2-aminopyridine |

| Reagent | Sodium Cyanide (NaCN) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 60-70 °C |

| Reaction Time | 2-3 hours |

| Molar Ratio (Substrate:NaCN) | 1 : 1.2 |

| Work-up | Aqueous quench and extraction |

| Expected Yield | 85-95% |

| Purity (after work-up) | >95% |

Table 3: Reaction Parameters for Route B - Step 1: Oximation of 2-Amino-3-pyridinecarboxaldehyde

| Parameter | Value |

| Starting Material | 2-Amino-3-pyridinecarboxaldehyde |

| Reagent | Hydroxylamine Hydrochloride |

| Base | Sodium Acetate |

| Solvent | Ethanol |

| Temperature | 70-80 °C (Reflux) |

| Reaction Time | 1-2 hours |

| Molar Ratio (Substrate:Reagent:Base) | 1 : 1.2 : 1.5 |

| Work-up | Cooling and filtration |

| Expected Yield | 90-98% |

| Purity | >98% |

Table 4: Reaction Parameters for Route B - Step 2: Dehydration of 2-Amino-3-pyridinecarboxaldehyde Oxime

| Parameter | Value |

| Starting Material | 2-Amino-3-pyridinecarboxaldehyde Oxime |

| Reagent | Acetic Anhydride |

| Temperature | 130-140 °C (Reflux) |

| Reaction Time | 1-2 hours |

| Molar Ratio (Substrate:Reagent) | 1 : 3-4 |

| Work-up | Neutralization and extraction |

| Expected Yield | 80-90% |

| Purity (after work-up) | >95% |

Experimental Protocols

4.1. Route A: From 2-Amino-3-methylpyridine

Step 1: Synthesis of 3-(Bromomethyl)-2-aminopyridine

-

Charging the Reactor: Charge a suitable reactor with 2-amino-3-methylpyridine and carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) to the mixture.

-

Reaction: Heat the mixture to reflux (75-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(bromomethyl)-2-aminopyridine. The crude product can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of this compound

-

Charging the Reactor: Charge a reactor with a solution of 3-(bromomethyl)-2-aminopyridine in dimethyl sulfoxide (DMSO).

-

Addition of Cyanide: Carefully add sodium cyanide (NaCN) portion-wise to the solution, maintaining the temperature below 30 °C with cooling.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and slowly pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

4.2. Route B: From 2-Amino-3-pyridinecarboxaldehyde

Step 1: Synthesis of 2-Amino-3-pyridinecarboxaldehyde Oxime

-

Charging the Reactor: In a reactor, dissolve 2-amino-3-pyridinecarboxaldehyde in ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride and sodium acetate to the solution.

-

Reaction: Heat the mixture to reflux for 1-2 hours. The product will precipitate out of the solution upon cooling.

-

Isolation: Cool the reaction mixture to room temperature and filter the solid product. Wash the filter cake with cold ethanol and dry under vacuum to obtain the oxime.

Step 2: Synthesis of this compound

-

Charging the Reactor: Charge a reactor with 2-amino-3-pyridinecarboxaldehyde oxime and acetic anhydride.

-

Reaction: Heat the mixture to reflux (130-140 °C) for 1-2 hours.

-

Work-up: Cool the reaction mixture and carefully add it to a stirred solution of sodium carbonate to neutralize the excess acetic anhydride.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Visualizations

Diagram 1: Synthetic Route A from 2-Amino-3-methylpyridine

References

Application Notes and Protocols for the Derivatization of 2-(2-Aminopyridin-3-yl)acetonitrile in Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the derivatization of 2-(2-aminopyridin-3-yl)acetonitrile, a versatile scaffold for the synthesis of novel bioactive compounds. The strategic location of the amino and nitrile functional groups allows for a wide range of chemical modifications, making this molecule an excellent starting point for structure-activity relationship (SAR) studies. These studies are crucial in the fields of oncology and infectious diseases for the development of new therapeutic agents.[1] This application note outlines protocols for the synthesis of the parent compound, key derivatization reactions, and methodologies for evaluating the biological activity of the resulting analogs, particularly as potential kinase inhibitors and antimicrobial agents.

Introduction

The 2-aminopyridine moiety is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a cyanomethyl group at the 3-position, yielding this compound, provides additional synthetic handles for chemical exploration. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition. This dual reactivity allows for the creation of diverse chemical libraries for SAR studies. The derivatization of this scaffold is a promising strategy for the discovery of novel kinase inhibitors, as well as potent antimicrobial and anticancer agents.[1]

Synthesis of the Core Scaffold: this compound